1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine
Description
This compound is a 1,2,4-triazole derivative substituted with a 4-fluoro-2-methylphenyl group at position 1 and a methyl group at position 2. The fluorine atom and methyl substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its molecular formula is C₁₀H₁₁FN₄, with a molecular weight of 206.22 g/mol .
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-5-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-6-5-8(11)3-4-9(6)15-10(12)13-7(2)14-15/h3-5H,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFJAYZZLUTDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=NC(=N2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341439-39-1 | |
| Record name | 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluoro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.
Methylation: The final step involves the methylation of the triazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that triazole derivatives, including 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine, exhibit notable anticancer properties. A study evaluating various triazole analogues demonstrated their effectiveness against multiple cancer cell lines. The incorporation of the triazole moiety has been linked to improved solubility and stability, enhancing the compounds' ability to inhibit cancer cell growth .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | 0.78 | Inhibition of cell proliferation |
| MMB Triazole Analogues | Various | Varies | NF-kB inhibition |
Antimicrobial Properties
Triazole derivatives have also been investigated for their antimicrobial activities. The compound has shown potential against various bacterial and fungal strains. The mechanism often involves disrupting cellular functions or inhibiting essential enzymes in pathogens .
Table 2: Antimicrobial Efficacy of Triazole Compounds
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.15 µg/mL |
| MMB Triazole Analogues | Candida albicans | 0.05 µg/mL |
Case Studies and Research Findings
Several studies have explored the efficacy of triazole derivatives in clinical settings:
- Anticancer Screening : A comprehensive screening of various triazole derivatives against an NCI panel revealed that compounds with similar structures to this compound showed significant growth inhibition across multiple cancer types .
- Antimicrobial Trials : Clinical trials assessing the antimicrobial efficacy of triazole derivatives have highlighted their potential as effective treatments for resistant strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The triazole ring can interact with various biological pathways, modulating their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorine Position and Halogen Substitution
1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine (EN300-7124898):
- Substitution at the 3-fluorophenyl position increases electron-withdrawing effects compared to the 4-fluoro-2-methylphenyl group. This alters reactivity in electrophilic substitution reactions and may reduce metabolic stability due to differences in steric hindrance .
- Molecular formula: C₉H₈FN₄ ; Molecular weight: 192.19 g/mol .
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine (EN300-9208791):
Methyl Group Position on the Phenyl Ring
Variations in the Triazole Core
1,2,3-Triazole vs. 1,2,4-Triazole
- 1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f): The 1,2,3-triazole core has distinct electronic properties due to nitrogen atom positioning.
Additional Functional Groups
- Molecular weight: 386.34 g/mol; LogP: 3.1 (estimated).
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 206.22 | 1.8 | 12.5 |
| 1-(3-Fluorophenyl)-3-methyl analog | 192.19 | 1.5 | 18.2 |
| 1-(2,4-Difluorophenyl)-3-methyl | 210.19 | 2.2 | 8.7 |
| 1-(2,4-Dichlorophenyl)-3-methyl | 225.70 | 2.9 | 3.4 |
Biological Activity
1-(4-Fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of a fluorine atom and a methyl group on the phenyl ring plays a crucial role in enhancing biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown minimal inhibitory concentrations (MICs) against various pathogens. A study reported that triazole derivatives displayed MIC values ranging from 0.125 to 8 µg/mL against Gram-positive and Gram-negative bacteria, indicating strong antimicrobial potential .Compound MIC (µg/mL) Target Pathogen This compound TBD Staphylococcus aureus Related Triazole 0.125 Escherichia coli Related Triazole 0.25 Pseudomonas aeruginosa -
Antiviral Activity :
Triazoles have also been explored for their antiviral properties. Research indicates that certain triazole derivatives can inhibit viral replication effectively. For example, compounds with similar structural features have been tested against viruses like SARS-CoV-2 and exhibited promising results in preventing viral growth . -
Anticancer Activity :
The anticancer potential of triazole derivatives has been documented extensively. The ability of these compounds to inhibit tumor cell proliferation is attributed to their interaction with various cellular targets involved in cancer progression. Some studies suggest that the fluorinated triazoles can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is significantly influenced by their structural modifications. Key findings from SAR studies include:
- Fluorine Substitution : The introduction of fluorine atoms in the phenyl ring enhances lipophilicity and biological activity against certain pathogens.
- Methyl Group Positioning : The position of methyl groups on the triazole ring affects the compound's ability to bind to biological targets.
A comprehensive review highlighted that modifications at the C3 position of the triazole ring were crucial for improving antimicrobial potency .
Case Studies
Several case studies illustrate the efficacy of this compound and its analogs:
-
Study on Antibacterial Efficacy :
A systematic evaluation of various triazole derivatives revealed that those with para-substituted groups exhibited enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study showed that compounds with similar structural motifs had MIC values significantly lower than traditional antibiotics like vancomycin . -
Antiviral Screening Against COVID-19 :
In vitro assays conducted on structurally related triazoles demonstrated effective inhibition of SARS-CoV-2 replication in Vero cells. Compounds were noted to reduce viral load by over 90% at specific concentrations with minimal cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
